Granisetron is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [] It belongs to the class of medications known as setrons. [] In scientific research, Granisetron is often employed to investigate the role of 5-HT3 receptors in various physiological and pathological processes.
The molecular structure of Granisetron has been thoroughly investigated. Cryo-electron microscopy studies have provided high-resolution structures of the Granisetron-bound 5-HT3A receptor, revealing the specific binding interactions and orientation of Granisetron within the receptor's orthosteric site. [] These structural insights are crucial for understanding the mechanism of action and for designing novel 5-HT3 receptor antagonists.
Granisetron exerts its effects by competitively binding to 5-HT3 receptors, primarily located in the central and peripheral nervous systems. [] By blocking serotonin binding to these receptors, Granisetron inhibits serotonin-mediated neurotransmission. [] This mechanism is particularly relevant in the context of nausea and vomiting, as 5-HT3 receptors in the chemoreceptor trigger zone and the gastrointestinal tract play a crucial role in mediating emetic reflexes. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9